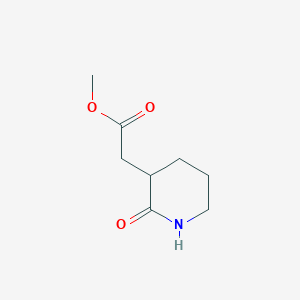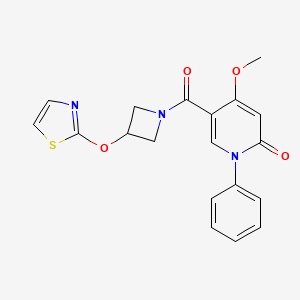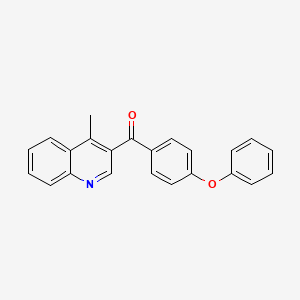![molecular formula C6H9Br2N B2759141 (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane CAS No. 1807939-56-5](/img/structure/B2759141.png)
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane is a bicyclic compound with the molecular formula C6H9Br2N. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two bromine atoms. It is often used in various chemical reactions and has applications in scientific research.
作用机制
Target of Action
The primary targets of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane are currently unknown. This compound is a type of bicyclo[4.1.0]heptene , a class of molecules that have been used as building blocks in organic synthesis . .
Mode of Action
The mode of action of (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . .
Biochemical Pathways
The biochemical pathways affected by (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can be involved in a variety of chemical reactions and transformations
Result of Action
The molecular and cellular effects of (1S,6S)-7,7-Dibromo-3-azabicyclo[41The compound is a type of bicyclo[4.1.0]heptene , which can undergo a variety of transformations . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the bromination of 3-azabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3-azabicyclo[4.1.0]heptane.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing structure.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
Substitution: Products include azido- or cyano-substituted derivatives.
Reduction: The major product is 3-azabicyclo[4.1.0]heptane.
Oxidation: Products vary depending on the oxidizing agent used, but may include ketones or carboxylic acids.
科学研究应用
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3-Azabicyclo[4.1.0]heptane: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
7,7-Dichloro-3-azabicyclo[4.1.0]heptane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
7,7-Diiodo-3-azabicyclo[4.1.0]heptane: Contains iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
属性
IUPAC Name |
(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIXRINLKCETA-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2759061.png)
![5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2759062.png)
![3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B2759064.png)
![Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2759065.png)

![N'-(3-fluoro-4-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2759070.png)
![N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2759072.png)
![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)
![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)



